4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-fluorobenzyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes difluoromethyl, fluorobenzyl, piperazino, pyrimidinyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrimidinyl core, followed by the introduction of the difluoromethyl and fluorobenzyl groups. The final steps involve the attachment of the piperazino and methoxyphenyl groups under specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER include:
Uniqueness
The uniqueness of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25F3N4O2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C24H25F3N4O2/c1-32-21-8-7-16(13-22(21)33-2)19-14-20(23(26)27)29-24(28-19)31-11-9-30(10-12-31)15-17-5-3-4-6-18(17)25/h3-8,13-14,23H,9-12,15H2,1-2H3 |
InChI Key |
LBSGGYCWFMJPPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4F)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.